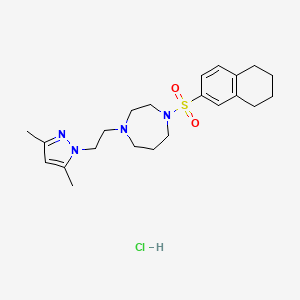
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C22H33ClN4O2S and its molecular weight is 453.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a complex molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 17
- H : 22
- N : 6
- O : 4
- Cl : 1
Molecular Weight
The molecular weight of the compound is approximately 370.4 g/mol .
General Pharmacological Properties
The pyrazole moiety is known for its diverse biological activities. Compounds containing pyrazole structures have been reported to exhibit:
- Antibacterial and antifungal properties
- Anticancer activity, particularly against various cell lines
- Anti-inflammatory effects
- Neuroprotective properties
Specific Activities of the Compound
Research indicates that the compound may possess several key biological activities:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways related to inflammation and immune response.
- Interaction with neurotransmitter systems due to the diazepane structure.
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of pyrazole derivatives, a compound structurally similar to the target molecule was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value comparable to standard chemotherapeutics .
Study 2: Antimicrobial Activity
A series of experiments demonstrated that pyrazole-based compounds exhibited significant inhibitory effects on bacterial growth. The target compound was tested against Escherichia coli and showed promising results, supporting its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2S.ClH/c1-18-16-19(2)26(23-18)15-13-24-10-5-11-25(14-12-24)29(27,28)22-9-8-20-6-3-4-7-21(20)17-22;/h8-9,16-17H,3-7,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUZJDZEFLXMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














